molecular formula C24H25NO4 B11009258 9-(2-Methoxyphenethyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one

9-(2-Methoxyphenethyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one

Cat. No.: B11009258
M. Wt: 391.5 g/mol
InChI Key: RTEXNWUBFGFKCK-UHFFFAOYSA-N
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Description

9-(2-Methoxyphenethyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one is a complex organic compound with a unique structure that combines elements of chromene, oxazine, and cyclopentane

Preparation Methods

The synthesis of 9-(2-Methoxyphenethyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

9-(2-Methoxyphenethyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biological pathways by binding to these targets, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, 9-(2-Methoxyphenethyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one stands out due to its unique combination of structural elements. Similar compounds include:

Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

6-[2-(2-methoxyphenyl)ethyl]-2-methyl-4,17-dioxa-6-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraen-16-one

InChI

InChI=1S/C24H25NO4/c1-15-22-17(12-20-18-7-5-8-19(18)24(26)29-23(15)20)13-25(14-28-22)11-10-16-6-3-4-9-21(16)27-2/h3-4,6,9,12H,5,7-8,10-11,13-14H2,1-2H3

InChI Key

RTEXNWUBFGFKCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)CN(CO2)CCC5=CC=CC=C5OC

Origin of Product

United States

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